molecular formula C23H21N3O2S B3001778 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide CAS No. 895428-81-6

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B3001778
CAS RN: 895428-81-6
M. Wt: 403.5
InChI Key: LTCMBPQTBPAGJL-UHFFFAOYSA-N
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Description

“N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide” is a compound that has been studied for its potential as a positive allosteric modulator of the muscarinic 4 (M4) receptor . It has shown modest potency at the human M4 receptor and excellent efficacy .

Scientific Research Applications

Neuropharmacology: Positive Allosteric Modulation of Muscarinic Receptors

This compound has been identified as a positive allosteric modulator of the muscarinic 4 (M4) receptor . It exhibits modest potency at the human M4 receptor with an EC50 value of 1.3 µM and enhances the efficacy of the receptor’s response to its neurotransmitter, acetylcholine. This modulation is crucial for potential treatments of neurological disorders such as Alzheimer’s disease, schizophrenia, and Parkinson’s disease.

Anti-inflammatory Applications

Derivatives of this compound have shown significant anti-inflammatory properties . Specifically, they have demonstrated inhibitory activity against COX-1 and COX-2 enzymes, which are key players in the inflammatory process. This suggests potential applications in the development of new anti-inflammatory drugs that could be more selective and have fewer side effects than current medications.

Oncology: Anti-proliferative Effects

Benzothiazole derivatives have been evaluated for their cytotoxicity against various human cancer cell lines . The compound could be part of this class, indicating its potential use in cancer research for the development of novel chemotherapy agents that target specific cancer cells while sparing normal cells.

Central Nervous System Penetration

Due to its ability to penetrate the brain, as evidenced by excellent in vivo pharmacokinetic properties in rats , this compound could be used as a lead structure for the development of drugs that require central nervous system activity. This includes potential applications for psychoactive drugs and treatments for brain tumors.

Molecular Docking Studies

Molecular docking studies of benzothiazole derivatives provide insights into the three-dimensional geometrical view of ligand binding to their protein receptors . This compound could be used in computational models to predict the binding affinity and selectivity of new drug candidates, speeding up the drug discovery process.

Pharmacokinetics and Metabolism Research

The compound’s in vivo pharmacokinetic properties, such as low intravenous clearance and high brain exposure in animal models , make it an interesting subject for pharmacokinetics and metabolism studies. Understanding its metabolic pathways can inform the design of drugs with optimal absorption, distribution, metabolism, and excretion (ADME) profiles.

Future Directions

The compound represents a novel class of M4 positive allosteric modulators . Future research could focus on further understanding its mechanism of action, optimizing its synthesis process, and evaluating its potential therapeutic applications. It could also be interesting to explore its selectivity versus other muscarinic subtypes .

properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-16-10-11-19(28-2)21-22(16)29-23(25-21)26(15-18-9-6-12-24-14-18)20(27)13-17-7-4-3-5-8-17/h3-12,14H,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCMBPQTBPAGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide

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